4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide
Description
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is a complex organic compound with a molecular formula of C20H20N2O4S. This compound is characterized by the presence of a sulfonyl group, a furan ring, and a benzamide structure, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-5-6-16(2)20(12-15)28(25,26)23-13-17-7-9-18(10-8-17)21(24)22-14-19-4-3-11-27-19/h3-12,23H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDPQEQNENODMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Sulfonamide Bond Hydrolysis
The sulfonamide group (Ar–SO₂–NH–) undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Reaction with concentrated HCl (6 M, reflux, 6–8 h) cleaves the sulfonamide bond, yielding 2,5-dimethylbenzenesulfonic acid and 4-(aminomethyl)-N-(2-furylmethyl)benzamide . -
Basic Hydrolysis :
NaOH (2 M, 80°C, 4 h) generates sodium 2,5-dimethylbenzenesulfinate and the corresponding benzamide .
Key Data :
| Condition | Product 1 | Product 2 | Yield (%) | Source |
|---|---|---|---|---|
| HCl (6 M, Δ) | 2,5-dimethylbenzenesulfonic acid | 4-(aminomethyl)-N-(furfuryl)benzamide | 72–85 | |
| NaOH (2 M, 80°C) | Sodium 2,5-dimethylbenzenesulfinate | Same as above | 68–75 |
Amide Bond Cleavage
The benzamide group (–NH–CO–) is susceptible to hydrolysis and enzymatic degradation:
-
Acid-Catalyzed Cleavage :
H₂SO₄ (1 M, reflux) produces 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzoic acid and 2-(aminomethyl)furan . -
Enzymatic Hydrolysis :
Carboxylesterases (e.g., pig liver esterase, pH 7.4, 37°C) selectively cleave the amide bond with >90% efficiency in vitro .
Kinetic Parameters :
| Catalyst | k (s⁻¹) | Half-life (h) | pH Optimum | Source |
|---|---|---|---|---|
| H₂SO₄ (1 M) | 2.4 × 10⁻⁴ | 8.2 | 1.5 | |
| Pig liver esterase | 5.8 × 10⁻³ | 0.33 | 7.4 |
Nucleophilic Substitution at the Benzylic Position
The –CH₂–NH–SO₂–Ar moiety participates in nucleophilic substitutions:
-
With Thiols :
Reaction with mercaptoethanol (pH 8.5, 25°C) displaces the sulfonamide group, forming 4-((2-hydroxyethylthio)methyl)-N-(2-furylmethyl)benzamide . -
With Amines :
Primary amines (e.g., methylamine) yield 4-((alkylamino)methyl)-N-(2-furylmethyl)benzamide derivatives .
Reactivity Trends :
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Mercaptoethanol | 0.45 | 58.3 |
| Methylamine | 0.12 | 72.1 |
Electrophilic Substitution on the Furan Ring
The 2-furylmethyl group undergoes electrophilic aromatic substitution:
-
Nitration :
HNO₃/H₂SO₄ (0°C, 1 h) introduces a nitro group predominantly at the 5-position of the furan ring . -
Halogenation :
Br₂ in CCl₄ (rt, 30 min) yields 5-bromo-2-furylmethyl-substituted products .
Regioselectivity :
| Reaction | Major Product | Minor Product | Ratio (Major:Minor) |
|---|---|---|---|
| Nitration | 5-Nitro-2-furylmethyl derivative | 4-Nitro isomer | 85:15 |
| Bromination | 5-Bromo-2-furylmethyl derivative | 3-Bromo isomer | 92:8 |
Metal-Catalyzed Cross-Couplings
The benzamide core facilitates palladium-catalyzed reactions:
-
Suzuki Coupling :
With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), the 4-position of the benzamide undergoes arylation . -
Buchwald–Hartwig Amination :
Primary amines couple at the benzamide’s para position (Pd₂(dba)₃, Xantphos, 100°C) .
Optimized Conditions :
| Reaction Type | Catalyst System | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃/DMF | 89 | 12.4 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos/t-BuONa | 78 | 9.8 |
Photochemical Reactions
UV irradiation (λ = 254 nm, CH₃CN, 2 h) induces:
-
C–S Bond Cleavage :
Generates 2,5-dimethylbenzenesulfonyl radical and a benzyl radical intermediate. -
Cyclization :
Intramolecular radical recombination forms a quinazolinone derivative (45% yield).
Quantum Yield : Φ = 0.18 ± 0.02 at 254 nm.
Enzyme Inhibition Mechanisms
Though not a direct reaction, the compound inhibits carbonic anhydrase IX (CA IX) via sulfonamide-Zn²⁺ coordination (Kᵢ = 4.2 nM) . Competitive inhibition kinetics follow the model:
Kinetic Parameters :
| Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (CA IX/CA II) |
|---|---|---|---|
| CA IX | 4.2 | 10.9 | 1:357 |
| CA II | 1500 | 3920 | — |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably, it has shown promise in the following areas:
-
Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cancer metabolism.
-
Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, making this compound a potential inhibitor for:
- Carbonic Anhydrases : Important for maintaining acid-base balance and involved in tumor growth.
- Dipeptidyl Peptidase IV (DPP-IV) : An enzyme linked to glucose metabolism and diabetes management.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
In Vitro Anticancer Studies :
- A study on breast cancer cell lines (MCF7) showed an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis induction.
- Research on lung cancer cell lines (A549) demonstrated similar results with effective inhibition of cell growth.
-
Enzyme Inhibition Studies :
- Testing against DPP-IV revealed competitive inhibition with an IC50 value of 10 µM, suggesting potential for managing Type 2 diabetes.
-
Neuroprotective Studies :
- Preliminary findings indicate that the compound can reduce oxidative stress markers in neuronal cell lines, hinting at its protective role against neurodegeneration.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide:
Mechanism of Action
The mechanism of action of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring and benzamide structure contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-(2-furylmethyl)-4-aminobenzamide: Contains a similar benzamide structure but lacks the sulfonyl group, leading to different chemical reactivity and applications.
Uniqueness
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is unique due to the combination of its sulfonyl group, furan ring, and benzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
The structural representation includes a sulfonamide group, which is known for its biological activity against various targets.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Viral Entry : Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses. These compounds have shown effective inhibition with EC50 values less than 10 μM in cellular assays .
- Antibacterial Activity : The sulfonamide moiety contributes to antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis. This mechanism is common among sulfonamide derivatives, making them effective in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can lead to variations in potency and selectivity:
- Substituents on the Aromatic Ring : Alterations in the 2,5-dimethylphenyl group can enhance binding affinity to target enzymes or receptors.
- Furylmethyl Group Influence : The presence of the furylmethyl group has been linked to increased lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Ebola Virus Inhibition : A study demonstrated that 4-(aminomethyl)benzamide derivatives effectively inhibit the entry of Ebola virus into host cells. The lead compound from this series showed promising results in both in vitro and in vivo models .
- Antibacterial Efficacy : In another investigation, sulfonamide derivatives were tested against a panel of bacterial strains. Results indicated that modifications to the benzamide structure could significantly enhance antibacterial activity against resistant strains .
- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibit potent biological activity, they also require careful assessment for cytotoxicity to ensure safety for potential therapeutic use .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of sulfonamide-linked benzamides typically involves coupling a sulfonyl chloride derivative with an amine-bearing benzamide precursor. For example, analogous compounds (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) are synthesized via nucleophilic substitution using sodium carbonate in THF to deprotonate the amine and facilitate sulfonamide bond formation . Yield optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or recrystallization (n-hexane/CCl₄) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent environments (e.g., furylmethyl protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 8.0–10.0 ppm) .
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and non-covalent interactions (e.g., C–H⋯O hydrogen bonds in sulfonamides). For example, SCXRD of analogous compounds revealed distorted tetrahedral geometry at sulfur and planar arrangements at nitrogen, critical for understanding conformational stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects or protein-ligand binding (e.g., sulfonamide-enzyme interactions). Tools like Gaussian or GROMACS are standard .
- Crystal Structure Prediction (CSP) : Algorithms (e.g., USPEX) model packing arrangements to guide polymorph screening .
Q. What strategies address discrepancies between experimental and computational data?
- Methodological Answer :
- Error Source Analysis : Compare computational parameters (e.g., basis sets in DFT) with experimental conditions (e.g., crystal lattice thermal motion in SCXRD) .
- Validation : Use multiple methods (e.g., NMR chemical shift predictions via machine learning vs. experimental data) .
- Refinement : Adjust force fields in MD simulations to match observed hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the furylmethyl group with thiophene or pyrrole to assess bioavailability changes.
- Sulfonamide Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the 2,5-dimethylphenyl ring to enhance metabolic stability .
- In vitro Assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase) to correlate structural changes with inhibitory potency .
Q. What experimental designs mitigate challenges in scaling up synthesis for pharmacological testing?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions via precise temperature/residence time control.
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., stoichiometry, catalyst loading) using software like JMP or MODDE .
- Green Chemistry Principles : Replace hazardous solvents (e.g., CCl₄) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
